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Compound Name: SDZ 220-581 Ammonium salt

Cat. No.: B1139373

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDZ 220-581 is a potent and orally active competitive antagonist of the N-methyl-D-aspartate
(NMDA) receptor, with a pKi value of 7.7.[1][2][3] It acts by binding to the glutamate recognition
site on the NMDA receptor, thereby inhibiting its activation.[1] This mechanism of action
underlies its observed anticonvulsant, neuroprotective, and sensorimotor gating modulating
effects in various preclinical models.[1][4] While extensive data exists for acute and short-term
administration of SDZ 220-581 in rodents, established protocols for long-term administration
are not readily available in the reviewed literature.

These application notes provide a summary of the known administration protocols and
experimental data for SDZ 220-581. The information is intended to guide researchers in
designing studies involving this compound.

Data Presentation
Table 1: In Vivo Efficacy of SDZ 220-581 in Rodent
Models
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_ Administratio  Observed
Model Species Dose Range Reference
n Route Effects
Dose-
dependent
protection
against
Maximal seizures. Full
Electroshock protection at
] Mouse 3.2-32 mg/kg Oral ] [2][4][5]
Seizures 10 mg/kg with
(MES) a rapid onset
(<1 hr) and
long duration
of action (>24
hr).
Maximal Full
Electroshock protection
) Rat 10 mg/kg Oral ) [4]
Seizures against
(MES) seizures.
Prepulse
o Robust
Inhibition Subcutaneou o
Rat 2.5 mg/kg reduction in [6]
(PPD) s (s.c.)
_ _ PPI.
Disruption
o Reduction in
Quinolinic .
) Intraperitonea  the extent of
Acid-Induced Rat 3-15 mg/kg ) ) [4]
o [ (i.p.) striatal
Neurotoxicity .
lesions.
L Reduction in
Quinolinic
. the extent of
Acid-Induced Rat 10-50 mg/kg Oral ) [4]
. striatal
Neurotoxicity ]
lesions.
Focal
Cerebral >22x10 20-30%
) Rat Oral ) [4]
Ischemia mg/kg protection.
(MCAO)
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Neuropathic Low oral Analgesic
) Rat Oral o 41071
Pain doses activity.
Mechanical ] )
Higher oral Analgesic
Inflammatory Rat Oral o 41071
) doses activity.
Hyperalgesia
Increased
o Increased
Firing of VTA Intravenous o
) Rat 10 mg/kg ) firing rate and  [8]
Dopamine (@i.v) -
burst firing.
Neurons

Table 2: Admini : | E lation Detail

Parameter

Details

Reference

Administration Routes

Oral (p.0.), Intraperitoneal
(i.p.), Subcutaneous (s.c.),

Intravenous (i.v.)

[2114]61[71[8]

Solubility

Soluble in DMSO (up to 8.57
mg/mL)

[1]

Vehicle for Oral Administration

Not explicitly stated in all
studies, but saline is a
common vehicle for in vivo

rodent studies.

[2]

Vehicle for Injection

Saline is commonly used for
subcutaneous and

intraperitoneal injections.

[6]

Experimental Protocols
Maximal Electroshock Seizure (MES) Model in Mice

Objective: To assess the anticonvulsant activity of SDZ 220-581.

Materials:
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Male OF-1 mice (18-26 g)[2][5]

SDZ 220-581

Vehicle (e.g., saline)

Oral gavage needles

Electroshock device with corneal electrodes
Procedure:
o Fast the mice overnight with free access to water.

o Prepare a solution of SDZ 220-581 in the chosen vehicle at the desired concentrations (e.g.,
3.2, 10, 32 mg/kg).[2][5]

o Administer SDZ 220-581 or vehicle to the mice via oral gavage.

o At a predetermined time post-administration (e.g., 1 hour to assess onset, or at various time
points up to 24 hours to assess duration), apply a maximal electroshock stimulus (e.g., 50
Hz, 0.2 sec duration) via corneal electrodes.[4][9][10]

» Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

» The endpoint is typically the percentage of animals in each group protected from the tonic
hindlimb extension.

Prepulse Inhibition (PPI) in Rats

Objective: To evaluate the effect of SDZ 220-581 on sensorimotor gating.
Materials:

e Male Sprague-Dawley rats[8]

e SDZ 220-581

e Vehicle (e.g., saline)
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e Subcutaneous injection supplies

e Acoustic startle response system

Procedure:

Acclimatize the rats to the testing environment.
Prepare a solution of SDZ 220-581 in saline.

Administer SDZ 220-581 (e.g., 2.5 mg/kg) or saline via subcutaneous injection 30 minutes
before the test.[6]

Place the rat in the startle chamber and allow for a 5-minute acclimation period with
background white noise.[11]

The test session consists of a series of trials, including:

o Pulse-alone trials (e.g., 120 dB acoustic stimulus).

o Prepulse-pulse trials (e.g., a weaker acoustic prepulse followed by the 120 dB pulse).
o No-stimulus trials (background noise only).

Measure the startle response (whole-body flinch) in each trial.

Calculate PPI as the percentage reduction in the startle response in the prepulse-pulse trials
compared to the pulse-alone trials.

Mandatory Visualization
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Caption: Mechanism of action of SDZ 220-581 at the NMDA receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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